molecular formula C14H15FN2O B2848007 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one CAS No. 899926-73-9

3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2848007
CAS No.: 899926-73-9
M. Wt: 246.285
InChI Key: MINSANSNCSFRBU-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound characterized by its unique structure, which includes a spiro linkage between two rings. Spirocyclic compounds are known for their stability and diverse biological activities, making them valuable in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one typically involves multiple steps. One common method includes the N-arylation of pyrazolone using a copper(I) iodide catalyst, followed by reduction to yield an amine intermediate. This intermediate is then coupled with 3-(4-fluorophenyl)propionic acid, and the final product is obtained after deprotection of the Boc group using hydrochloric acid in 1,4-dioxane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include copper(I) iodide for N-arylation, hydrochloric acid for deprotection, and various oxidizing and reducing agents for oxidation and reduction reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into various biological targets, potentially inhibiting or activating specific pathways. For example, it may act as an antioxidant by scavenging reactive oxygen species or as an enzyme inhibitor by binding to the active site of the enzyme .

Properties

IUPAC Name

3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c15-11-6-4-10(5-7-11)12-13(18)17-14(16-12)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINSANSNCSFRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC(=O)C(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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